N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formation of Benzamide: The nitrated pyridine is then reacted with 4-(propan-2-yl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N-(5-aminopyridin-2-yl)-4-(propan-2-yl)benzamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-pyridinyl)benzamide: Lacks the nitro and isopropyl groups, making it less reactive in certain chemical reactions.
N-(5-nitropyridin-2-yl)benzamide: Similar structure but without the isopropyl group, affecting its hydrophobic interactions.
N-(5-nitropyridin-2-yl)-4-methylbenzamide: Contains a methyl group instead of an isopropyl group, altering its steric and electronic properties.
Uniqueness
N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide is unique due to the combination of the nitro group, which provides redox activity, and the isopropyl group, which enhances hydrophobic interactions. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15N3O3 |
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Molecular Weight |
285.3g/mol |
IUPAC Name |
N-(5-nitropyridin-2-yl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H15N3O3/c1-10(2)11-3-5-12(6-4-11)15(19)17-14-8-7-13(9-16-14)18(20)21/h3-10H,1-2H3,(H,16,17,19) |
InChI Key |
MOTKFEJFBIZVJQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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